5'-Phosphoryl-(3'-amino-3'-deoxyguanylyl)-(3'-5')-3'-amino-3'-deoxycytidine

Prebiotic chemistry Oligonucleotide synthesis Phosphoramidate oligomerization

5'-Phosphoryl-(3'-amino-3'-deoxyguanylyl)-(3'-5')-3'-amino-3'-deoxycytidine, commonly known as PadGdC, is a self-complementary, 5'-phosphorylated dinucleoside analogue. It belongs to a class of synthetic oligonucleotides characterized by a non-natural N3'→P5' phosphoramidate internucleotide linkage in place of the natural phosphodiester bond.

Molecular Formula C19H28N10O13P2
Molecular Weight 666.4 g/mol
CAS No. 109679-54-1
Cat. No. B15187353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Phosphoryl-(3'-amino-3'-deoxyguanylyl)-(3'-5')-3'-amino-3'-deoxycytidine
CAS109679-54-1
Molecular FormulaC19H28N10O13P2
Molecular Weight666.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)N)OP(=O)(O)O)OP(=O)(O)O)N
InChIInChI=1S/C19H28N10O13P2/c20-8-1-2-28(19(31)25-8)16-9(21)12(41-43(32,33)34)6(39-16)3-38-4-7-13(42-44(35,36)37)10(22)17(40-7)29-5-24-11-14(29)26-18(23)27-15(11)30/h1-2,5-7,9-10,12-13,16-17H,3-4,21-22H2,(H2,20,25,31)(H2,32,33,34)(H2,35,36,37)(H3,23,26,27,30)/t6-,7-,9-,10-,12-,13-,16-,17-/m1/s1
InChIKeyICCNTHLFMSAJHY-KZLWWIKISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Phosphoryl-(3'-amino-3'-deoxyguanylyl)-(3'-5')-3'-amino-3'-deoxycytidine (PadGdC, CAS 109679-54-1): A Specific Building Block for N3'→P5' Phosphoramidate Oligonucleotides


5'-Phosphoryl-(3'-amino-3'-deoxyguanylyl)-(3'-5')-3'-amino-3'-deoxycytidine, commonly known as PadGdC, is a self-complementary, 5'-phosphorylated dinucleoside analogue [1]. It belongs to a class of synthetic oligonucleotides characterized by a non-natural N3'→P5' phosphoramidate internucleotide linkage in place of the natural phosphodiester bond. This modification replaces the 3'-hydroxyl group of each nucleoside with an amino group, yielding a backbone with distinct chemical stability and hybridization properties compared to native DNA or RNA. PadGdC was first characterized and registered as a MeSH Supplementary Concept following its synthesis and study in prebiotic chemistry models [REFS-1, REFS-2].

Why 5'-Phosphoryl-(3'-amino-3'-deoxyguanylyl)-(3'-5')-3'-amino-3'-deoxycytidine Cannot Be Substituted with Generic N3'→P5' Dinucleotides


The function of PadGdC is dictated not only by its N3'→P5' phosphoramidate backbone but critically by its specific guanine-cytosine (GC) base sequence. This sequence is self-complementary, allowing the dimer to serve as a template for its own oligomerization. Substituting PadGdC with its closest structural analog—the isomeric CG dimer, 5'-phosphoryl-(3'-amino-3'-deoxycytidylyl)-(3'-5')-3'-amino-3'-deoxyguanosine—fundamentally disrupts this process. In controlled experiments, the difference in oligomerization efficiency between the GC and CG isomers is stark and quantifiable, making them non-interchangeable for applications relying on efficient, sequence-defined polymerization [1]. A generic substitution with another N3'→P5' dimer of a different base sequence would result in a complete loss of the self-templating autoligation function central to its value.

Quantitative Evidence Guide for 5'-Phosphoryl-(3'-amino-3'-deoxyguanylyl)-(3'-5')-3'-amino-3'-deoxycytidine: Oligomerization Efficiency vs. the CG Isomer


Superior Carbodiimide-Driven Oligomerization Yield of the GC Dimer (PadGdC) vs. the CG Isomer

The target compound, PadGdC (the GC isomer, designated 8a), demonstrates vastly superior oligomerization efficiency compared to its sequence-reversed CG isomer (8b). When activated by a water-soluble carbodiimide in aqueous solution, PadGdC polymerizes into alternating N3'→P5' phosphoramidate oligomers. This reaction produces chains of up to 15 dimeric units in length, achieving a yield in excess of 70% [1]. Under identical conditions, the oligomerization of the CG isomer is described as 'much less efficient,' and it fails to achieve comparable chain lengths or yields [1]. This stark difference makes the GC dimer the definitive choice for experiments requiring high-fidelity, self-templating synthesis of long phosphoramidate chains.

Prebiotic chemistry Oligonucleotide synthesis Phosphoramidate oligomerization

Regiospecific Formation of 3'(N)←5'(P) Phosphoramidate Linkages by PadGdC

The carbodiimide-driven oligomerization of PadGdC is not only high-yielding but also regiospecific. The reaction exclusively forms the desired 3'(N)←5'(P)-linked phosphoramidate backbone, creating a uniform, alternating polymer [1]. This is a critical quality attribute that contrasts with the oligomerization behavior of the CG isomer, which does not produce such regiospecific or long-chain products [1]. This inherent regiospecificity ensures the structural integrity of the synthesized polymer and avoids the complex purification challenges associated with non-specific or branched linkages.

Regiospecific chemistry Oligonucleotide backbone modification Phosphoramidate

Enhanced Thermodynamic Stability of N3'→P5' Phosphoramidate Duplexes: Class-Level Attribute Supporting PadGdC

Oligonucleotides built with N3'→P5' phosphoramidate linkages, such as those derived from PadGdC oligomerization, exhibit significantly enhanced duplex stability compared to natural phosphodiester counterparts. A comprehensive review of this compound class reports that the melting temperature (Tm) of duplexes formed by these analogues with complementary RNA strands is increased by 2.2–4.0 °C per modified nucleoside [1]. While this is a class-level property, it provides crucial context: the successful, regiospecific oligomerization of PadGdC directly enables the fabrication of polymers that leverage this enhanced stability, which is not achievable with the inefficient CG isomer.

Nucleic acid hybridization Thermal stability RNA mimetics

Preferred Application Scenarios for 5'-Phosphoryl-(3'-amino-3'-deoxyguanylyl)-(3'-5')-3'-amino-3'-deoxycytidine Based on Quantitative Evidence


Non-Enzymatic RNA Replication and Prebiotic Chemistry Models

PadGdC is the optimal building block for studies of non-enzymatic, template-directed oligomerization. Its demonstrated ability to oligomerize with a >70% yield into regiospecific chains of up to 15 units makes it a superior monomer for building model systems of prebiotic RNA replication, a feat that the CG isomer cannot achieve [1].

Synthesis of Sequence-Defined, Long-Chain N3'→P5' Phosphoramidate Oligonucleotides

For researchers aiming to synthesize long, defined-sequence oligonucleotides with a phosphoramidate backbone, PadGdC is the essential GC-building block. The direct comparative evidence shows that starting from the CG isomer leads to a dead-end reaction, whereas PadGdC initiates an efficient, regiospecific polymerization [1].

Fabrication of RNA Mimetics with Enhanced Duplex Stability

Once polymerized, the resulting GC-repeat polymers belong to a class of compounds known for superior hybridization properties, including a +2.2 to +4.0 °C increase in melting temperature per modified nucleoside [2]. The high-yield synthesis enabled by PadGdC is therefore the first critical step in accessing research quantities of these thermally stable RNA mimetics.

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